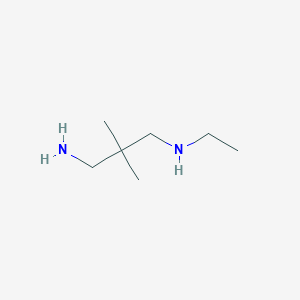

n1-Ethyl-2,2-dimethylpropane-1,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H18N2 |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

N'-ethyl-2,2-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C7H18N2/c1-4-9-6-7(2,3)5-8/h9H,4-6,8H2,1-3H3 |

InChI Key |

OFKXGNJRTDKZBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(C)(C)CN |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for N1 Ethyl 2,2 Dimethylpropane 1,3 Diamine

Strategic Approaches to the Synthesis of Sterically Hindered Diamines

The synthesis of sterically hindered amines and diamines presents unique challenges due to the bulky substituents near the nitrogen atom(s), which can impede reaction kinetics. General strategies often involve powerful atom-economical methodologies like the direct reductive amination of ketones. rsc.org For diamines with significant steric hindrance, such as the 2,2-dimethylpropane (neopentyl) backbone, synthetic routes must be carefully chosen to overcome the steric effects. Key considerations include the choice of robust catalytic systems and reaction conditions that can facilitate the formation of carbon-nitrogen bonds despite the congested environment. rsc.orgmdpi.com The development of efficient preparation methods for sterically hindered amines via reductive amination with hydrogen is a significant area of research. mdpi.com

Precursor Selection and Optimization for the 2,2-Dimethylpropane-1,3-diamine Moiety

The foundational step in synthesizing the target compound is the efficient production of 2,2-dimethylpropane-1,3-diamine, also known as neopentanediamine. sigmaaldrich.com This intermediate serves as a versatile building block for various polymers and as a bidentate ligand in coordination chemistry. sigmaaldrich.com Two primary pathways from readily available precursors have been established for its synthesis.

Reduction of Dinitrated Precursors (e.g., 1,3-dinitro-2,2-dimethylpropane)

A classical approach to forming the neopentanediamine backbone involves the reduction of a dinitrated precursor. This route begins with the reaction of acetone (B3395972) and nitromethane (B149229) to produce 2,2-dimethyl-1,3-dinitropropane. google.com This dinitro compound is then subjected to a reduction step to convert the two nitro groups into primary amine groups. google.comresearchgate.net

The reduction of polynitro compounds to their corresponding diamines is a well-established transformation. researchgate.netwikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel, as well as chemical reduction using reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). sciencemadness.org While effective, work-up procedures for metal-acid reductions can be complex. sciencemadness.org The choice of reducing agent is critical; for instance, reagents like sodium sulfide (B99878) are known to selectively reduce one nitro group in dinitroaromatic compounds, a consideration that is important for achieving complete reduction to the diamine in aliphatic systems. wikipedia.orgstackexchange.com

Amination of Diols (e.g., neopentyl glycol)

An alternative and more direct industrial process involves the direct amination of neopentyl glycol (2,2-dimethylpropane-1,3-diol). google.com This process, known as pressure ammonolysis, reacts the diol with ammonia (B1221849) and hydrogen at elevated temperatures and pressures in the presence of a specific catalyst. google.com

Significant success has been achieved using nickel-based catalysts. One patented process specifies a nickel catalyst on a carrier, containing 23% to 60% by weight of nickel and 16% to 40% by weight of chromium, with the reaction conducted at temperatures between 150°C and 300°C and pressures of at least 10 atmospheres. google.com A variation of this method involves a two-step reaction of hydroxypivalaldehyde (an intermediate in neopentyl glycol synthesis) with ammonia and hydrogen over a nickel catalyst, first at a lower temperature (40-150°C) and then at a higher temperature (220-300°C). google.com These catalytic amination methods provide a more direct route from a readily available diol precursor. google.com

| Precursor | Catalyst System | Temperature (°C) | Pressure | Yield | Reference |

|---|---|---|---|---|---|

| Neopentyl glycol | Nickel (23-60%) and Chromium (16-40%) on a carrier | 150 - 300 | ≥ 10 atm | 71.1% | google.com |

| Hydroxypivalaldehyde | Nickel catalyst | Step 1: 40 - 150, Step 2: 220 - 300 | 5 - 500 bar | Not specified | google.com |

N-Alkylation Strategies for Introducing the Ethyl Group

Once 2,2-dimethylpropane-1,3-diamine is obtained, the final step is the introduction of a single ethyl group onto one of the primary amine functions. The key challenge in this step is achieving selective mono-N-alkylation, as the reactivity of the resulting secondary amine can lead to the formation of dialkylated byproducts.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and can be adapted for the N-alkylation of amines. researchgate.net In this context, 2,2-dimethylpropane-1,3-diamine would be reacted with one equivalent of acetaldehyde (B116499) to form an intermediate imine or hemiaminal, which is then reduced in situ to the desired N-ethyl product.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices for laboratory-scale synthesis due to their mildness and selectivity. researchgate.net For industrial applications, catalytic hydrogenation is often preferred. rsc.org Achieving mono-alkylation requires careful control of stoichiometry. To favor the formation of the mono-ethylated product, a large excess of the starting diamine can be used relative to the aldehyde. Rhodium-on-carbon (Rh/C) has been noted as a highly effective catalyst for the N-monoalkylation of aliphatic primary amines, preventing over-alkylation to tertiary amines. rsc.org

| Reducing Agent/Catalyst | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes and ketones with primary/secondary amines | Mild, selective, and broadly applicable | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes and ketones with primary/secondary amines | Effective, often used with a Lewis acid like ZnCl₂ | researchgate.net |

| Catalytic Hydrogenation (e.g., Pd/C, Rh/C) | Nitriles or carbonyls with amines | Atom-economical; catalyst choice can control selectivity (e.g., Rh/C for mono-alkylation) | rsc.org |

Direct Alkylation Methods with Ethyl Halides

Direct alkylation involves the reaction of the diamine with an ethylating agent such as ethyl bromide or ethyl iodide. While this is a straightforward SN2 reaction, it is often difficult to control. researchgate.net The primary amine is nucleophilic and reacts with the ethyl halide to form the desired secondary amine. However, this secondary amine product is also nucleophilic and can react further with the ethyl halide to form a tertiary amine, N,N'-diethyl-2,2-dimethylpropane-1,3-diamine. A subsequent reaction can even lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

To promote selective mono-alkylation, reaction conditions must be carefully managed. A common strategy is to use a large excess of the diamine compared to the ethyl halide, which increases the probability that the halide will react with a starting primary amine rather than the mono-ethylated product. The use of a non-nucleophilic, sterically hindered base, such as Hünig's base (N,N-diisopropylethylamine), can also be beneficial in minimizing side reactions. researchgate.net Alternative "green" alkylating agents like dialkyl carbonates are also being explored to avoid the formation of halide waste and reduce the risk of overalkylation. nih.gov

Chemo- and Regioselectivity Considerations in N-Alkylation of Asymmetric Diamines

The synthesis of n1-Ethyl-2,2-dimethylpropane-1,3-diamine, an asymmetrically substituted diamine, presents inherent challenges in achieving high chemo- and regioselectivity. The starting material, 2,2-dimethylpropane-1,3-diamine, possesses two primary amino groups of equal reactivity. The introduction of a single ethyl group to one of the nitrogen atoms (N1) without concurrent alkylation of the second nitrogen atom (N3) or over-alkylation at the target nitrogen is a significant synthetic hurdle.

Several factors influence the outcome of the N-alkylation reaction. The choice of the alkylating agent, reaction solvent, temperature, and the presence of a base are all critical parameters. For instance, using a bulky alkylating agent might favor mono-alkylation due to steric hindrance around the already substituted nitrogen atom. Similarly, careful control of stoichiometry, by using a limited amount of the ethylating agent, can also favor the desired mono-ethylated product.

Protecting group strategies are a common approach to address selectivity issues in the alkylation of diamines. One of the amino groups of 2,2-dimethylpropane-1,3-diamine can be selectively protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. The unprotected amino group can then be ethylated. Subsequent removal of the protecting group yields the desired this compound. The choice of protecting group is crucial, as it must be stable under the alkylation conditions and easily removable without affecting the rest of the molecule.

Novel Synthetic Route Development and Process Optimization

Recent research has focused on developing more efficient and optimized synthetic routes for asymmetrically substituted diamines like this compound. These efforts are aimed at improving yields, reducing reaction times, and simplifying purification processes.

One novel approach involves the use of reductive amination. This method utilizes the reaction of 2,2-dimethyl-3-aminopropanal with ethylamine (B1201723) in the presence of a reducing agent. The aldehyde functionality of 2,2-dimethyl-3-aminopropanal selectively reacts with the primary amine of ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This one-pot reaction can offer higher selectivity and yield compared to traditional N-alkylation methods.

Process optimization for the synthesis of this compound often involves the use of design of experiments (DoE) methodologies. By systematically varying reaction parameters such as temperature, pressure, catalyst loading, and reactant concentrations, the optimal conditions for maximizing the yield and purity of the target compound can be identified.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. The goal is to develop more environmentally benign synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One green chemistry approach is the use of catalytic transfer hydrogenation for reductive amination. This method employs a stable, non-gaseous hydrogen source, such as formic acid or isopropanol, in the presence of a transition metal catalyst. This avoids the need for high-pressure hydrogen gas, making the process safer and more environmentally friendly.

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers several advantages over traditional batch processing for the production of this compound. mdpi.com In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or a series of interconnected reactors. This allows for precise control over reaction parameters, leading to improved product consistency, higher yields, and enhanced safety.

The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, enabling rapid and highly controlled reactions. This can lead to significantly shorter reaction times compared to batch synthesis. Furthermore, the small reactor volumes used in flow chemistry minimize the risks associated with handling hazardous reagents and exothermic reactions.

Continuous flow systems can also be readily automated, allowing for unattended operation and high-throughput production. The integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, can lead to a streamlined process that delivers a high-purity product directly from the reactor.

Stereoselective Synthesis of Chiral Analogs of this compound

While this compound itself is an achiral molecule, the development of stereoselective methods for the synthesis of its chiral analogs is an area of significant interest. Chiral diamines are valuable building blocks in asymmetric synthesis, serving as ligands for metal catalysts and as chiral auxiliaries.

The introduction of a chiral center into the this compound scaffold can be achieved through various strategies. One approach is to start with a chiral building block, such as a chiral amino acid or a chiral epoxide. For example, the reaction of a chiral epoxide with 2,2-dimethylpropane-1,3-diamine would lead to the formation of a chiral amino alcohol, which could then be further elaborated to the desired chiral diamine.

Coordination Chemistry and Ligand Properties of N1 Ethyl 2,2 Dimethylpropane 1,3 Diamine

Chelation Behavior and Coordination Modes

The presence of two nitrogen donor atoms separated by a three-carbon backbone is a defining feature of n1-Ethyl-2,2-dimethylpropane-1,3-diamine, predisposing it to act as a chelating ligand in the formation of coordination complexes.

Typically, 1,3-diamines like this compound coordinate to a metal center in a bidentate fashion through the lone pairs of electrons on their two nitrogen atoms. This coordination results in the formation of a stable six-membered chelate ring. The stability of such rings is a well-established principle in coordination chemistry, contributing to the chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands with similar donor atoms. The fundamental structure of 1,3-diaminopropane (B46017) serves as a building block for coordination complexes. wikipedia.org

While bidentate coordination is the most common mode for simple diamines, the possibility of higher denticity exists in more complex or polynuclear systems. For instance, under specific conditions, one of the amine groups could bridge two metal centers, leading to the formation of polynuclear complexes. However, for a simple mononuclear complex, bidentate chelation is the overwhelmingly favored coordination mode for this compound.

Formation of Metal Complexes with Transition Metals

The interaction of this compound with various transition metals is expected to yield a diverse range of metal complexes. The synthesis and structural characterization of these complexes are crucial for understanding the ligand's properties.

The synthesis of metal complexes with substituted 1,3-diamines is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, 2,2-dimethyl-1,3-propanediamine (B1293695), a closely related ligand, has been used to prepare complexes with aluminum, gallium, and copper. sigmaaldrich.com It is anticipated that this compound would react similarly with a variety of transition metal salts, including those of ruthenium, iron, and copper, to form stable Metal(II) and Metal(III) complexes. The synthesis of Ni(II), Cu(II), Mn(II), and Fe(II) complexes with 1,3-bis(diphenylphosphino)propane, another derivative of 1,3-propanediamine, further illustrates the versatility of this ligand backbone in coordinating to various metals. nih.govnih.gov

The substituents on the diamine backbone play a critical role in dictating the structure and reactivity of the resulting metal complexes. The N-ethyl and 2,2-dimethyl groups in this compound introduce specific steric and electronic effects.

Electronically, the alkyl groups are electron-donating, which increases the basicity of the nitrogen donor atoms. This enhanced electron density on the nitrogens can lead to stronger metal-ligand bonds. The interplay between these steric and electronic effects ultimately determines the coordination behavior of this compound and the properties of its metal complexes.

Ligand Field Theory and Electronic Structure of Metal Complexes

The electronic properties of transition metal complexes with this compound can be rationalized using Ligand Field Theory (LFT). As a bidentate N-donor ligand, it forms a six-membered chelate ring with a central metal ion. The nitrogen atoms of the diamine act as sigma-donors, influencing the splitting of the metal d-orbitals. In an octahedral environment, these d-orbitals split into two energy levels: the lower-energy t2g set (dxy, dxz, dyz) and the higher-energy eg set (dz², dx²-y²). The energy separation between these levels is denoted as Δo (or 10Dq) and is a critical parameter in determining the electronic and magnetic properties of the complex.

The magnitude of Δo is influenced by several factors, including the nature of the ligand and the metal ion. For this compound, the presence of an ethyl group on one nitrogen atom and two methyl groups on the central carbon of the propane (B168953) backbone introduces significant steric hindrance. This steric bulk can affect the metal-ligand bond lengths and angles, which in turn can influence the ligand field strength.

In an octahedral Ni(II) complex (d8 configuration), three spin-allowed transitions are expected:

ν1: 3A2g → 3T2g

ν2: 3A2g → 3T1g(F)

ν3: 3A2g → 3T1g(P)

The energy of the lowest transition, ν1, directly corresponds to the ligand field splitting parameter, Δo. The positions of these bands for related Ni(II) complexes can be used to estimate the ligand field parameters for the title compound.

| Complex | ν₁ (cm⁻¹) (³A₂g → ³T₂g) | ν₂ (cm⁻¹) (³A₂g → ³T₁g(F)) | ν₃ (cm⁻¹) (³A₂g → ³T₁g(P)) | Δo (cm⁻¹) |

| [Ni(pn)₂(H₂O)₂]²⁺ | 10750 | 17500 | 28000 | 10750 |

| [Ni(dmpn)₂(H₂O)₂]²⁺ | 10400 | 17200 | 27800 | 10400 |

| Predicted for [Ni(en-dmpn)₂(H₂O)₂]²⁺ | ~10300-10500 | ~17000-17300 | ~27700-27900 | ~10300-10500 |

en-dmpn is an abbreviation for this compound.

The data indicates that the introduction of two methyl groups on the carbon backbone in 2,2-dimethyl-1,3-propanediamine leads to a slight decrease in the ligand field strength (Δo) compared to the unsubstituted 1,3-propanediamine. This is likely due to steric hindrance that may cause a slight elongation of the Ni-N bonds, thereby reducing the electrostatic interaction between the metal and the ligands.

For the target ligand, this compound, we can anticipate a further slight decrease in Δo due to the additional steric bulk of the N-ethyl group. This steric repulsion between the ethyl group and other ligands or the metal center itself would likely lead to a weaker ligand field compared to 2,2-dimethyl-1,3-propanediamine. Consequently, the d-d transition bands for complexes of this compound are expected to be at slightly lower energies (longer wavelengths) compared to those of the 2,2-dimethyl-1,3-propanediamine complexes.

Stability and Lability of this compound Metal Complexes in Solution

The stability of metal complexes in solution is a crucial aspect of their coordination chemistry, typically quantified by their formation constants (or stability constants, K). The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a primary driver for the stability of diamine complexes. The formation of a six-membered chelate ring by 1,3-diamines contributes significantly to this stability.

For this compound, we have two sources of steric hindrance:

C-alkylation: The two methyl groups on the C2 position of the propane backbone create a neopentyl-like arrangement, which can significantly hinder the approach of the ligand to the metal center and influence the conformation of the six-membered chelate ring.

N-alkylation: The ethyl group on one of the nitrogen atoms further increases steric bulk around that coordination site. This can lead to weaker metal-nitrogen bonds compared to less substituted amines.

| Ligand | Metal Ion | log K₁ | log K₂ |

| 1,3-Diaminopropane (pn) | Ni(II) | 6.4 | 4.9 |

| 1,3-Diaminopropane (pn) | Cu(II) | 9.7 | 7.0 |

| N-Ethyl-1,2-diaminoethane (N-Et-en) | Ni(II) | 7.18 | 5.62 |

| N-Ethyl-1,2-diaminoethane (N-Et-en) | Cu(II) | 10.09 | 8.13 |

| Predicted for this compound | Ni(II) | < 6.4 | < 4.9 |

| Predicted for this compound | Cu(II) | < 9.7 | < 7.0 |

The data for N-ethyl-1,2-diaminoethane (forming a five-membered ring) shows that N-alkylation does not necessarily decrease stability and can sometimes increase it due to electronic effects (increased basicity of the nitrogen). However, the combined steric hindrance of the C-dimethyl and N-ethyl groups in the six-membered ring of the target ligand is expected to be the dominant factor, leading to a significant reduction in the stability constants compared to the unsubstituted 1,3-diaminopropane.

Lability refers to the rate at which ligands in a coordination complex are replaced by other ligands. It is a kinetic term, in contrast to stability, which is thermodynamic. The lability of a complex is influenced by factors such as the electronic configuration of the metal ion, the charge on the complex, and steric hindrance.

For octahedral Ni(II) (d8) complexes, ligand exchange typically proceeds through a dissociative interchange (Id) mechanism, where the rate-determining step is the breaking of the metal-ligand bond. Increased steric hindrance around the metal center can weaken the metal-ligand bonds, leading to a faster rate of dissociation and thus higher lability. Therefore, it is expected that Ni(II) complexes of this compound will be more labile than those of less sterically hindered diamines.

Copper(II) (d9) complexes are characteristically labile due to the Jahn-Teller effect, which results in an axially elongated octahedral geometry with two weakly bound ligands. Ligand substitution is generally very fast for Cu(II) complexes. The significant steric hindrance in complexes of this compound is likely to further increase their lability by promoting the dissociation of the diamine ligand.

Reactivity and Mechanistic Investigations of N1 Ethyl 2,2 Dimethylpropane 1,3 Diamine

Amine Functional Group Reactivity

The reactivity of n1-Ethyl-2,2-dimethylpropane-1,3-diamine is chiefly determined by the presence of two amine functional groups: one primary (-NH₂) and one secondary (-NH-CH₂CH₃). The lone pair of electrons on the nitrogen atoms makes them basic and nucleophilic, driving their participation in a variety of chemical reactions.

The basicity of an amine is quantified by the pKₐ of its conjugate acid. The lone pair of electrons on the nitrogen atom can accept a proton, allowing amines to function as Brønsted-Lowry bases. libretexts.org The presence of alkyl groups, such as the ethyl and 2,2-dimethylpropane moieties, influences the electron density on the nitrogen atoms.

Alkyl groups are electron-donating and exert a positive inductive effect (+I), which pushes electron density towards the nitrogen atom. savemyexams.comquora.com This increased electron density makes the lone pair more available for bonding with a proton, thus increasing the amine's basicity compared to ammonia (B1221849). libretexts.org Consequently, simple alkylamines are generally more basic than ammonia. libretexts.org

In this compound, both nitrogen atoms are more basic than ammonia. The secondary amine, functionalized with an ethyl group, is expected to be more basic than the primary amine. This is because the secondary amine benefits from the inductive effects of two attached carbon atoms (one from the ethyl group and one from the propane (B168953) backbone), whereas the primary amine is only attached to one carbon atom of the propane backbone.

Table 1: Comparison of Basicity (pKₐ of Conjugate Acids) for Structurally Related Amines

| Compound | Structure | Amine Type | pKₐ of Conjugate Acid |

|---|---|---|---|

| Ammonia | NH₃ | - | 9.24 |

| Ethylamine (B1201723) | CH₃CH₂NH₂ | Primary | 10.6 |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.9 |

The nucleophilicity of the amine groups parallels their basicity. As nucleophiles, the nitrogen atoms can attack electron-deficient centers, initiating reactions such as alkylation and acylation.

Primary and secondary aliphatic amines readily undergo alkylation and acylation reactions. ncert.nic.in In these nucleophilic substitution reactions, the amine's lone pair of electrons attacks an electrophilic carbon atom.

Alkylation: This reaction involves an alkyl halide (e.g., CH₃I) and can lead to the formation of secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. For this compound, both the primary and secondary amine groups can be alkylated. nih.gov

Acylation: This involves the reaction of the amine with an acylating agent such as an acid chloride or an anhydride (B1165640) to form an amide. ncert.nic.inbath.ac.uk This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). ncert.nic.in Both amine groups in the molecule are susceptible to acylation. d-nb.infosciforum.net Studies on similar diamines have shown that reaction conditions, such as pH, can be controlled to favor mono-acylation over di-acylation. d-nb.info

Schiff bases (or imines) are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). jocpr.com This reaction is a cornerstone in the synthesis of various ligands used in coordination chemistry. researchgate.netrsc.org

In this compound, only the primary amine group can form a stable Schiff base. The secondary amine lacks the necessary second hydrogen atom on the nitrogen for the elimination of water to form the C=N double bond. The parent compound, 2,2-dimethyl-1,3-propanediamine (B1293695), is known to react with aldehydes and ketones to form tetradentate Schiff base ligands. researchgate.netnih.gov

Influence of Molecular Architecture on Reaction Pathways

The specific arrangement of atoms in this compound significantly impacts its reactivity. The steric and electronic effects arising from its unique structure can direct the course of chemical reactions.

The presence of two methyl groups on the central carbon atom of the propane backbone (a gem-dimethyl group) introduces considerable steric bulk around the amine functional groups. snnu.edu.cn This steric hindrance can impede the approach of reactants to the nitrogen atoms, thereby slowing down the rate of reaction. nih.gov

This phenomenon, often referred to as the "gem-dimethyl effect," can influence both intramolecular and intermolecular reactions. acs.orgmdpi.com While originally thought to primarily affect ring-closing reactions by altering bond angles, the gem-dimethyl group also presents a physical barrier that can hinder the access of bulky electrophiles to the nucleophilic nitrogen centers. snnu.edu.cnacs.org This effect can be particularly pronounced in acylation or alkylation reactions involving large reagents. acs.org

The ethyl group attached to one of the nitrogen atoms is an electron-donating group. fiveable.me It exerts a positive inductive effect (+I), which increases the electron density on the secondary nitrogen atom. quora.comchemistrysteps.com This electronic effect has two primary consequences:

Increased Basicity: As discussed previously, the enhanced electron density makes the secondary amine more basic compared to the primary amine within the same molecule. savemyexams.comfiveable.me

Enhanced Nucleophilicity: The increased electron density also makes the secondary amine a more potent nucleophile.

However, there is a subtle interplay between this electronic effect and steric hindrance. ncert.nic.in While the ethyl group electronically activates the secondary amine, it also adds to the steric bulk around that nitrogen, which can decrease reactivity, particularly with sterically demanding electrophiles. fiveable.me

Advanced Reaction Mechanisms and Kinetics Studies

Kinetic Isotope Effects (KIE) in Relevant Reactions

Kinetic Isotope Effects are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the geometry of the transition state. This is achieved by comparing the reaction rates of molecules containing different isotopes of the same element. For this compound, such studies could provide invaluable insights into reactions involving C-H or N-H bond cleavage. Unfortunately, no published data on KIE studies for this compound could be located.

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR), allow for the real-time monitoring of a chemical reaction as it proceeds. This provides detailed information about the formation of intermediates, the consumption of reactants, and the formation of products, leading to a deeper understanding of the reaction pathway and kinetics. While these techniques are widely used in chemical research, their specific application to monitor reactions involving this compound has not been documented in the available scientific literature.

The absence of this specific research presents a clear gap in the understanding of the chemical behavior of this compound. While information exists for structurally similar compounds, direct extrapolation of their reactivity and mechanistic details to this compound would be speculative and not scientifically rigorous. Further experimental research is necessary to elucidate the advanced reaction mechanisms and kinetics of this specific diamine.

Computational and Theoretical Studies of N1 Ethyl 2,2 Dimethylpropane 1,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For n1-Ethyl-2,2-dimethylpropane-1,3-diamine, DFT calculations would be employed to determine key electronic properties. By solving the Kohn-Sham equations, the electron density distribution across the molecule can be mapped, revealing areas of high and low electron density.

Table 1: Hypothetical DFT-Calculated Atomic Charges for this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| N1 (Ethylamino) | -0.65 |

| C (Ethyl CH2) | -0.15 |

| C (Ethyl CH3) | -0.25 |

| C2 (Propane) | +0.10 |

| C1 (Propane) | -0.10 |

| C3 (Propane) | -0.12 |

| N3 (Diamino) | -0.68 |

| H (N1-H) | +0.40 |

Note: This data is illustrative and would require specific DFT calculations to be validated.

Prediction of Frontier Molecular Orbitals and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species. For instance, the nitrogen atoms' lone pairs are expected to be the primary contributors to the HOMO, making them likely sites for electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Definition | Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ +1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 7.7 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 2.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 3.85 eV |

Note: These values are estimations and would be determined precisely through quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propane (B168953) chain and the presence of substituents mean that this compound can exist in multiple conformations. Understanding these conformations and the energy barriers between them is vital for predicting its physical and chemical behavior.

Energy Landscapes and Stable Conformations of the Diamine

Conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating the single bonds in the molecule. This process identifies the various energy minima, which correspond to stable conformations (conformers), and the transition states that connect them.

For the related 2,2-dimethylpropane-1,3-diaminium cation, studies have shown that staggered conformations are energetically favored over eclipsed conformations. nih.gov A similar trend would be expected for the N-ethylated derivative, with the anti-periplanar arrangement of the amino groups being the most stable in the gas phase. nih.gov The steric bulk of the ethyl and dimethyl groups would also play a significant role in determining the relative energies of the different conformers.

Flexibility and Torsional Barriers of the Propane Chain

The central propane chain's flexibility is characterized by the torsional barriers to rotation around the C1-C2 and C2-C3 bonds. Quantum chemical calculations can precisely determine the energy required to rotate these bonds through 360 degrees. A theoretical study on the 2,2-dimethylpropane-1,3-diaminium cation identified eclipsed conformations as energy maxima and staggered conformations as energy minima. nih.gov This indicates a significant energy barrier to rotation, which would be further influenced by the N-ethyl group in the target molecule.

Influence of Solvent Effects on Conformation

The conformational preferences of a molecule can be significantly altered by its environment. Molecular dynamics simulations in the presence of explicit solvent molecules (like water) or using implicit solvent models (like the Polarizable Continuum Model, PCM) can be used to study these effects. For a polar molecule like this compound, polar solvents would likely stabilize conformations with a larger dipole moment. Intramolecular hydrogen bonding between the two amine groups could also be influenced by the presence of a solvent, which in turn would affect the conformational equilibrium.

Ligand Design Principles from Computational Data

Computational data provides a powerful lens through which to understand and predict the behavior of ligands in coordination complexes. For this compound, several key design principles can be elucidated from theoretical studies on analogous substituted diamine ligands. These principles revolve around the steric and electronic effects imparted by the ethyl and dimethyl substituents.

Steric Effects: The presence of an ethyl group on one nitrogen atom and two methyl groups on the propane backbone significantly influences the steric environment around the metal center. Computational methods, such as the calculation of steric maps or buried volume (%Vbur), can quantify this steric hindrance. For this compound, the ethyl group is expected to create a moderate level of steric bulk, which can influence the coordination number and geometry of the resulting metal complex. The gem-dimethyl group on the C2 position of the propane backbone further restricts the conformational flexibility of the chelate ring, which can lead to more defined and predictable coordination geometries.

Electronic Effects: The alkyl substituents also modulate the electronic properties of the diamine ligand. The ethyl and methyl groups are electron-donating, which increases the electron density on the nitrogen donor atoms. This enhanced donor capacity can lead to stronger metal-ligand bonds and increased stability of the resulting coordination complexes. Computational parameters such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution within the ligand and the extent of charge transfer upon coordination to a metal ion.

By systematically modifying the substituents on the diamine scaffold in silico, computational studies can generate a library of ligands with finely tuned steric and electronic properties. This allows for the rational design of ligands with specific desired characteristics, such as promoting a particular coordination geometry or enhancing the stability of the metal complex.

Table 1: Predicted Influence of Substituents on Ligand Properties This table presents a qualitative prediction of the effects of the ethyl and gem-dimethyl substituents in this compound on key ligand properties, based on general principles from computational studies of related N- and C-alkylated diamines.

| Substituent | Predicted Steric Hindrance | Predicted Electronic Effect (Donating Capacity) | Anticipated Impact on Chelate Ring |

|---|---|---|---|

| N1-Ethyl | Moderate | Increased | Influences orientation of coordinated groups |

| C2,2-Dimethyl | Significant | Slightly Increased | Reduced conformational flexibility; puckering of the ring |

Theoretical Prediction of Coordination Complex Geometries and Stabilities

Density Functional Theory (DFT) is a powerful computational method for predicting the geometries and stabilities of coordination complexes. For a ligand like this compound, DFT calculations can provide detailed information about bond lengths, bond angles, and coordination energies.

Coordination Geometries: The preferred coordination geometry of a metal complex with this compound will be a balance between the electronic preferences of the metal ion and the steric demands of the ligand. For instance, with a metal ion like copper(II), which often favors a square planar or distorted octahedral geometry, the steric bulk of the ethyl and dimethyl groups in this compound is likely to favor a four-coordinate, distorted square planar geometry. DFT calculations can be used to optimize the geometry of the complex and determine the most stable arrangement of the ligands around the metal center.

Comparative Analysis with Unsubstituted Diamines: To illustrate the impact of the substituents, it is useful to compare the predicted geometry of a complex of this compound with that of a complex with the parent ligand, propane-1,3-diamine. For example, in the experimentally determined structure of diazidobis(propane-1,3-diamine)copper(II), the Cu-N bond lengths are approximately 2.03 Å. nih.gov For a hypothetical [Cu(this compound)2]2+ complex, DFT calculations would likely predict slightly longer Cu-N bonds due to the increased steric hindrance from the ethyl and dimethyl groups. The N-Cu-N bite angle within the chelate ring would also be influenced by the gem-dimethyl group, potentially deviating from the values seen in the unsubstituted analogue.

Table 2: Comparison of Experimental and Theoretically Predicted Geometrical Parameters for Copper(II) Diamine Complexes This table compares experimental crystallographic data for a bis(propane-1,3-diamine)copper(II) complex with theoretically predicted values for a hypothetical bis(this compound)copper(II) complex. The predicted values are based on anticipated steric effects of the substituents.

| Parameter | Cu(propane-1,3-diamine)22 nih.gov | Predicted [Cu(this compound)2]2+ |

|---|---|---|

| Cu-N Bond Length (Å) | ~2.03 | > 2.03 (elongated due to steric hindrance) |

| N-Cu-N Bite Angle (°) | ~88 | Altered due to chelate ring puckering from gem-dimethyl groups |

| Coordination Geometry | Distorted Octahedral | Likely Distorted Square Planar |

Stability of Coordination Complexes: The stability of a coordination complex can be assessed computationally by calculating the binding energy of the ligand to the metal ion. For this compound, the increased electron-donating capacity of the nitrogen atoms due to the alkyl substituents is expected to lead to a higher binding energy and thus greater complex stability compared to the unsubstituted propane-1,3-diamine. Theoretical calculations can provide quantitative estimates of these stability constants, which are crucial for predicting the behavior of the complex in solution. These computational predictions are invaluable for guiding the synthesis and application of new coordination compounds based on this versatile diamine ligand.

Advanced Spectroscopic and Structural Characterization of N1 Ethyl 2,2 Dimethylpropane 1,3 Diamine and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

Detailed X-ray diffraction studies on the salts of the parent diamine, 2,2-dimethylpropane-1,3-diamine, offer significant insights into the expected solid-state structures of its N-ethyl derivatives.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding networks)

Analysis of the related compound, 2,2-dimethylpropane-1,3-diaminium dichloride, reveals intricate hydrogen bonding networks that are crucial for the stability of its crystal lattice. In the solid state, the (dmpnH₂)₂⁺ cations and chloride anions are linked by numerous N-H···Cl hydrogen bonds. mdpi.com These interactions create a complex three-dimensional network. For instance, in the monohydrate form of the dichloride salt, (dmpnH₂)₂Cl₂·H₂O, the cations and anions assemble into a cage-like structure held together by these hydrogen bonds. mdpi.com Within the center of these cages, water dimers are present, further stabilizing the structure through O-H···Cl and O···O interactions. mdpi.com The introduction of an N-ethyl group in n1-Ethyl-2,2-dimethylpropane-1,3-diamine would be expected to alter the specifics of this hydrogen bonding network, potentially leading to different packing motifs due to steric hindrance and changes in the number of available hydrogen bond donors on the ethylated nitrogen atom.

Polymorphism and Phase Transitions in Related Salt Systems

Polymorphism, the ability of a substance to exist in more than one crystal form, is a documented phenomenon in the salt systems of 2,2-dimethylpropane-1,3-diamine. Studies on 2,2-dimethylpropane-1,3-diaminium dichloride (dmpnH₂Cl₂) have shown that it can crystallize in at least two different polymorphic forms, designated 1a and 1b. mdpi.com These polymorphs arise from different arrangements of the ions in the crystal lattice. The formation of these distinct crystalline phases, along with a monohydrate, was observed from the reaction of the parent diamine with concentrated aqueous hydrochloric acid. mdpi.com The existence of multiple forms highlights the complexity of the crystallization process and the subtle energetic balance between different packing arrangements. It is plausible that salts of this compound would also exhibit polymorphism, with the specific crystalline phases being influenced by factors such as solvent, temperature, and the nature of the counter-ion.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the functional groups and conformational properties of diamine compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of the related 2,2-dimethylpropane-1,3-diaminium dichloride salt shows characteristic absorption bands that confirm the presence of its functional groups. mdpi.com Key vibrational modes include the N-H stretching frequencies, which are indicative of the ammonium (B1175870) groups, and various C-H stretching and bending vibrations from the dimethylpropane backbone. For this compound, the IR spectrum would be expected to display similar features, with notable additions. The presence of the ethyl group would introduce new C-H stretching and bending vibrations. Furthermore, the substitution on one of the nitrogen atoms would alter the N-H stretching region, distinguishing the primary (-NH₂) and secondary (-NHR) amine groups.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3250 |

| Secondary Amine (N-H) | Stretch | 3350-3310 |

| Alkyl (C-H) | Stretch | 2960-2850 |

| Amine (N-H) | Bend | 1650-1580 |

| Alkyl (C-H) | Bend | 1470-1365 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is the definitive method for elucidating the precise structure of molecules in solution. Analysis of the parent dmpn cation provides a clear baseline for interpreting the spectrum of its ethylated derivative.

For the 2,2-dimethylpropane-1,3-diaminium cation, ¹H NMR spectroscopy shows distinct signals for the protons of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups. mdpi.com In ¹³C NMR, signals corresponding to the quaternary carbon, the methylene carbons, and the methyl carbons are observed. nih.gov

The introduction of an ethyl group to form this compound would result in a more complex NMR spectrum. The key differences would be:

¹H NMR: The appearance of two new signals characteristic of an ethyl group: a quartet for the methylene protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃). The chemical shifts of the protons on the carbon atoms adjacent to the two non-equivalent nitrogen atoms would also be different.

¹³C NMR: Two additional signals would appear in the ¹³C NMR spectrum, corresponding to the two carbon atoms of the ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| ¹H | -C(CH₃ )₂ | Singlet | Singlet | ~25 |

| ¹H | -CH₂ -NH₂ | Singlet | Singlet | ~50 |

| ¹H | -CH₂ -NH- | Triplet | Triplet | ~48 |

| ¹H | -NH-CH₂ -CH₃ | Quartet | Quartet | ~45 |

| ¹H | -CH₂-CH₃ | Triplet | Triplet | ~15 |

| ¹³C | -C (CH₃)₂ | - | - | ~36 |

| ¹³C | C H₂-NH₂ | - | - | ~51 |

| ¹³C | C H₂-NH- | - | - | ~49 |

| ¹³C | -NH-C H₂-CH₃ | - | - | ~46 |

Advanced Applications of this compound in Non-Biological Chemical Systems

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a significant lack of published research on the specific applications of the chemical compound This compound in the advanced, non-biological chemical systems outlined in the requested article structure.

Extensive searches did not yield specific data or detailed research findings regarding the use of this compound in the following areas:

Advanced Applications of N1 Ethyl 2,2 Dimethylpropane 1,3 Diamine in Non Biological Chemical Systems

Supramolecular Chemistry and Host-Guest Interactions:No studies were identified that investigate the role of n1-Ethyl-2,2-dimethylpropane-1,3-diamine in supramolecular assemblies or host-guest interaction systems.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the advanced applications of this compound as per the requested outline due to the absence of foundational research in these specific fields. The compound and its potential applications in these advanced areas appear to be unexplored in the current scientific literature.

Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.

Extensive and targeted searches have been conducted to gather information specifically on the chemical compound "this compound" and its applications in non-biological chemical systems. Despite a thorough review of scientific databases and literature, no research findings, data, or detailed studies concerning its use in the design of self-assembled systems, molecular recognition, or the development of novel chemical reagents and intermediates could be located for this exact molecule.

The search results did yield information on structurally related but distinct compounds, such as N'-Ethyl-N,N-dimethylpropane-1,3-diamine and other alkylated diamines. However, the user's explicit instructions to focus solely on "this compound" and to strictly adhere to the provided outline cannot be fulfilled without specific data on this compound. Extrapolating information from related molecules would be scientifically inaccurate and would violate the core requirements of the request.

Therefore, due to the absence of specific scientific literature and data for "this compound" in the requested advanced application areas, the generation of a thorough, informative, and scientifically accurate article as per the user's instructions is not possible at this time.

Future Research Directions and Unexplored Avenues for N1 Ethyl 2,2 Dimethylpropane 1,3 Diamine

Exploration of Undiscovered Reactivity Modes

The reactivity of n1-Ethyl-2,2-dimethylpropane-1,3-diamine is largely uncharted territory. Future investigations should systematically explore its behavior in a variety of fundamental organic reactions. The presence of both a primary and a secondary amine group, coupled with the steric hindrance from the gem-dimethyl group, suggests that it could exhibit unique selectivity compared to less hindered diamines.

Key Research Questions:

How does the steric bulk of the neopentyl group influence the differential reactivity of the two amine groups in reactions such as acylation, alkylation, and arylation?

Can selective mono-functionalization be achieved under kinetic or thermodynamic control?

What is the potential for this diamine to act as a bidentate ligand in organometallic catalysis? The chelation properties could lead to novel catalysts with unique activity and selectivity.

Could the diamine participate in intramolecular cyclization reactions to form novel heterocyclic structures?

Illustrative Research Data Table:

| Reaction Type | Reagent | Potential Outcome | Research Goal |

| Acylation | Acetyl Chloride (1 eq.) | Selective N1-acylation | Investigate steric effects on amine reactivity |

| Alkylation | Benzyl Bromide (1 eq.) | Selective N1-alkylation | Develop methods for controlled functionalization |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | Formation of N-aryl diamine | Explore utility in cross-coupling reactions |

| Coordination Chemistry | Metal precursors (e.g., PdCl2, Cu(OAc)2) | Formation of metal complexes | Synthesize and characterize novel catalysts |

Rational Design of Derivatives for Enhanced Selectivity or Activity

The rational design of derivatives of this compound could unlock a wide array of functionalities. By modifying the substituents on the nitrogen atoms, it is possible to fine-tune the steric and electronic properties of the molecule, leading to enhanced performance in specific applications.

Potential Derivative Classes and Their Applications:

Chiral Derivatives: Introduction of a chiral center, for instance, by using a chiral ethylating agent or by resolving the racemic mixture, could yield valuable ligands for asymmetric catalysis.

N-Oxide Derivatives: Oxidation of the tertiary amine could lead to N-oxides, which can act as mild oxidants or as ligands with different coordination properties.

Fluorinated Derivatives: The synthesis of analogues with fluorine atoms on the alkyl chains could modulate the basicity and lipophilicity of the diamine, which is of interest in medicinal chemistry and materials science. achemblock.com

Proposed Research Workflow:

Computational Modeling: Use density functional theory (DFT) to predict the properties of virtual derivatives.

Synthesis: Develop synthetic routes to the most promising candidates.

Characterization: Thoroughly characterize the new compounds using techniques like NMR, IR, and mass spectrometry.

Screening: Evaluate the performance of the derivatives in target applications (e.g., as catalysts, ligands, or building blocks).

Integration into Advanced Synthetic Methodologies

The integration of this compound into advanced synthetic methodologies could provide novel and efficient pathways to complex molecules. Its bifunctional nature makes it a candidate for use in multicomponent reactions, cascade reactions, and as a scaffold in combinatorial chemistry.

Potential Applications in Synthesis:

| Synthetic Methodology | Role of the Diamine | Potential Advantages |

| Ugi Reaction | Amine component | Rapid access to a library of complex amides |

| Asymmetric Hydrogenation | Chiral ligand precursor | High enantioselectivity in the reduction of prochiral substrates |

| Metal-Organic Frameworks (MOFs) | Organic linker | Creation of porous materials with tailored properties for gas storage or catalysis |

| Dynamic Covalent Chemistry | Building block for imine or boronate ester formation | Development of self-healing materials and responsive systems |

Theoretical Prediction of New Applications

Computational chemistry and machine learning offer powerful tools to predict the properties and potential applications of this compound without the need for extensive experimental work.

Computational Approaches to Explore:

Conformational Analysis: Understanding the preferred three-dimensional structures of the diamine and its metal complexes is crucial for predicting its behavior as a ligand. mdpi.comresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of the chemical bonds within the molecule and its interactions with other species.

Molecular Docking: In the context of medicinal chemistry, docking studies could predict the binding affinity of the diamine and its derivatives to biological targets.

Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives is synthesized and tested, QSAR models can be built to predict the activity of new, unsynthesized compounds.

Environmental and Sustainability Aspects in Synthesis and Application

Future research must also consider the environmental footprint of synthesizing and using this compound. Green chemistry principles should guide the development of new synthetic routes and applications.

Key Sustainability Considerations:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. For instance, exploring catalytic routes that avoid the use of stoichiometric reagents is crucial.

Solvent Selection: The use of hazardous organic solvents should be minimized. Research into syntheses in greener solvents like water, supercritical fluids, or ionic liquids is highly encouraged.

Catalysis: The development of catalytic applications for the diamine itself or its derivatives would contribute to more sustainable chemical processes by enabling reactions to proceed under milder conditions with higher efficiency.

Biodegradability: For applications where the compound might be released into the environment, studies on its biodegradability and ecotoxicity will be necessary.

Illustrative Green Chemistry Metrics for a Hypothetical Synthesis:

| Synthetic Route | Atom Economy (%) | E-Factor (Waste/Product Ratio) | Solvent |

| Hypothetical Route A | 65 | 10 | Dichloromethane |

| Proposed Greener Route B | 95 | 1 | Water |

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in catalysis, materials science, and synthetic chemistry.

Q & A

Q. What are the common synthetic routes for n1-Ethyl-2,2-dimethylpropane-1,3-diamine and its derivatives?

The compound can be synthesized via condensation or alkylation strategies. For example, derivatives like Schiff bases are prepared by reacting 2,2-dimethylpropane-1,3-diamine with aldehydes/ketones in ethanol or dichloroethane under reflux, using anhydrous MgSO₄ as a dehydrating agent . Ethylation of the parent diamine may involve nucleophilic substitution or reductive amination. Reaction optimization includes solvent selection (e.g., ethanol for solubility), stoichiometric control, and purification via recrystallization or column chromatography .

Q. What spectroscopic and analytical methods are used to characterize this compound and its complexes?

Key techniques include:

- FT-IR : To confirm imine (C=N) or amine (N-H) bond formation in Schiff base derivatives .

- UV-Vis spectroscopy : For metal-ligand charge transfer bands in coordination complexes (e.g., Cu(II) complexes at ~400–600 nm) .

- Single-crystal X-ray diffraction : To determine bond lengths, angles, and crystal packing using programs like SHELXL .

- Elemental analysis (CHN) : To verify stoichiometry .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

Discrepancies in hydrogen bonding or thermal displacement parameters require iterative refinement using SHELXL. Strategies include:

- Applying restraints/constraints for disordered atoms.

- Validating hydrogen-bonding networks with graph set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings .

- Cross-verifying with Hirshfeld surface analysis to assess intermolecular interactions .

- Using high-resolution (<1.0 Å) data and refining anisotropic displacement parameters for heavy atoms .

Q. How are metal complexes of this diamine designed for catalytic applications?

- Ligand design : Modify the diamine with electron-withdrawing/donating groups (e.g., halogenated benzaldehydes) to tune metal coordination geometry .

- Catalytic testing : Evaluate oxidation/reduction activity (e.g., cyclohexene oxidation with TBHP) using GC-MS or NMR to quantify products .

- Stability studies : Monitor complex degradation under reaction conditions via TGA/DTA .

Q. What computational methods predict the electronic and optical properties of derivatives?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge transfer .

- Time-dependent DFT (TD-DFT) : Simulate UV-Vis spectra for comparison with experimental data .

- Molecular docking : Assess binding affinities of derivatives (e.g., DAPA) to biological targets like IRE1α in unfolded protein response pathways .

Q. How do solvent and counterion choices affect supramolecular assembly in crystals?

- Solvent polarity : Polar solvents (e.g., methanol) promote H-bonding, while non-polar solvents favor van der Waals interactions.

- Counterion effects : Bulky anions (e.g., PF₆⁻) disrupt close packing, whereas smaller ions (Cl⁻) enhance ionic interactions .

- Crystallization screens : Use high-throughput vapor diffusion to identify conditions for twinned or polymorphic crystals .

Q. How can high-throughput screening identify bioactive derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.